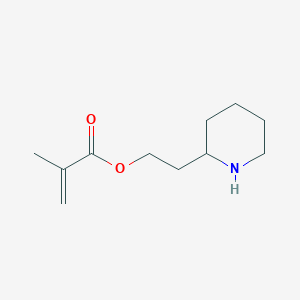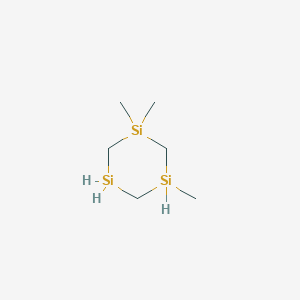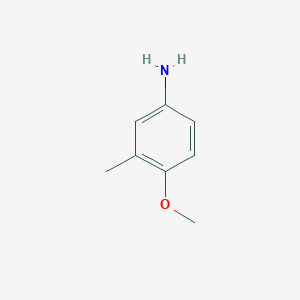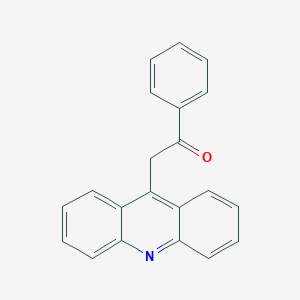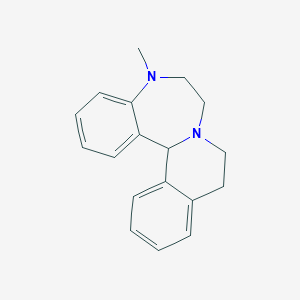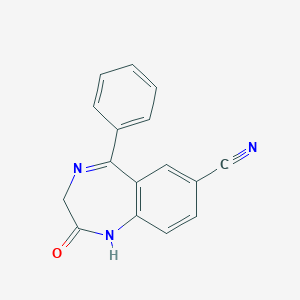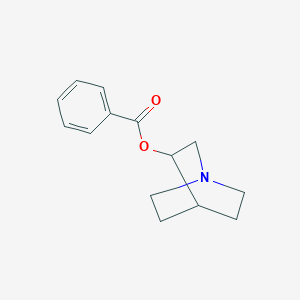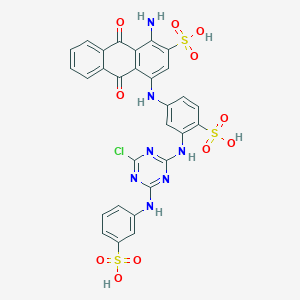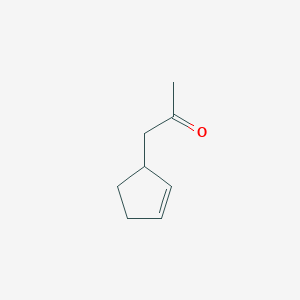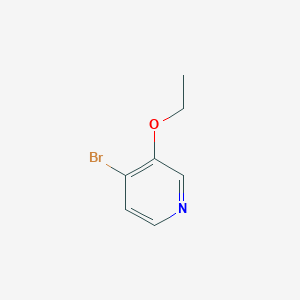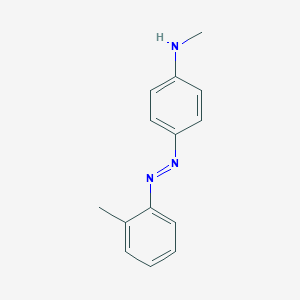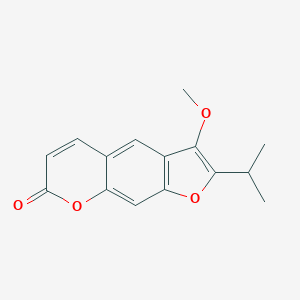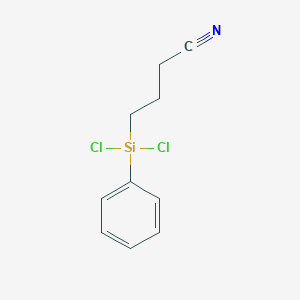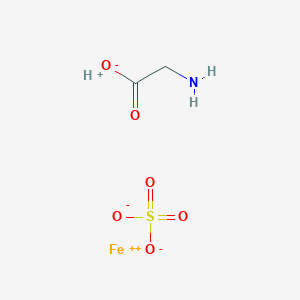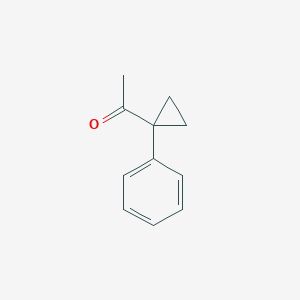
1-(1-Phenylcyclopropyl)ethanone
概要
説明
“1-(1-Phenylcyclopropyl)ethanone” is a chemical compound with the molecular formula C11H12O . It’s primarily used for research and development purposes .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-(1-Phenylcyclopropyl)ethanone”, a related compound, “1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one”, is synthesized via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-Phenylcyclopropyl)ethanone” can be found in databases like PubChem . These properties include molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and more .科学的研究の応用
Synthesis and Reactions of Cyclopropanes
Specific Scientific Field
This falls under the field of Organic Chemistry , specifically the study of cyclopropane derivatives.
Summary of the Application
Cyclopropanes, including 1-phenylcyclopropanol, have been synthesized using the well-published Kulinkovich reaction . Variations of the cyclopropane core structure were synthesized, creating species ideal for palladium cross-coupling reactions .
Methods of Application or Experimental Procedures
The synthesis involved the use of the Kulinkovich reaction, which is a method for the preparation of cyclopropanols from esters and Grignard reagents . Variations of the cyclopropane core structure, such as 1-phenylcyclopropyl methanesulfonate and 1-phenylcyclopropyl 4-methylbenzenesulfonate, were synthesized . These were formed in 50 and 60% yield respectively .
Results or Outcomes
Despite various attempts, the palladium cross-coupling reactions were unsuccessful . However, the work facilitated the discovery of a novel methodology for the synthesis of tetra-substituted alkenes . This reaction formed a wide array of different tetra-substituted alkenes with yields ranging from 20-99%, depending on the nature of the starting material .
However, it’s worth noting that cyclopropane derivatives, which include compounds similar to “1-(1-Phenylcyclopropyl)ethanone”, have a wide range of applications in organic chemistry. They are often used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to their unique reactivity .
Safety And Hazards
特性
IUPAC Name |
1-(1-phenylcyclopropyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9(12)11(7-8-11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHJMKJKWIOTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482721 | |
| Record name | 1-(1-phenylcyclopropyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylcyclopropyl)ethanone | |
CAS RN |
1007-71-2 | |
| Record name | 1-(1-phenylcyclopropyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

